N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-methyl-3-nitrobenzamide
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Overview
Description
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-methyl-3-nitrobenzamide is a chemical compound with the following structural formula:
C14H12N4O4S
This compound belongs to the class of aromatic amides and heteroarenes. It exhibits interesting properties and has found applications in various scientific fields.
Preparation Methods
Synthetic Routes:
The synthetic route for N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-methyl-3-nitrobenzamide involves several steps. One common approach includes the following reactions:
-
Formation of the Benzothiophene Core:
- Start with a suitable precursor (e.g., 2-methyl-3-nitrobenzoic acid).
- Cyclize the precursor to form the benzothiophene ring system.
- Introduce the cyano group at the desired position.
-
Amide Formation:
- React the benzothiophene intermediate with an appropriate amine (e.g., 3-amino-4,5,6,7-tetrahydro-1-benzothiophene) to form the amide bond.
Industrial Production:
Industrial-scale production methods may involve modifications of the above synthetic route, optimization of reaction conditions, and purification steps.
Chemical Reactions Analysis
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-methyl-3-nitrobenzamide can undergo various reactions:
Oxidation: It may be oxidized under specific conditions.
Reduction: Reduction of the nitro group can yield an amino compound.
Substitution: The cyano group can be substituted with other functional groups.
Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas), and nucleophiles (e.g., amines).
Major products depend on reaction conditions and substituents. For example, reduction leads to an amino derivative.
Scientific Research Applications
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-methyl-3-nitrobenzamide has diverse applications:
Medicine: Investigated for potential therapeutic effects due to its unique structure.
Chemical Biology: Used as a probe in biological studies.
Industry: May find applications in materials science or catalysis.
Mechanism of Action
The exact mechanism of action remains an active area of research. It likely involves interactions with specific molecular targets or pathways. Further studies are needed to elucidate this fully.
Comparison with Similar Compounds
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-methyl-3-nitrobenzamide stands out due to its unique benzothiophene core. Similar compounds include related benzothiophenes and amides.
Properties
Molecular Formula |
C17H15N3O3S |
---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-methyl-3-nitrobenzamide |
InChI |
InChI=1S/C17H15N3O3S/c1-10-11(6-4-7-14(10)20(22)23)16(21)19-17-13(9-18)12-5-2-3-8-15(12)24-17/h4,6-7H,2-3,5,8H2,1H3,(H,19,21) |
InChI Key |
HBLKZHPDMSAGFG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=C(C3=C(S2)CCCC3)C#N |
Origin of Product |
United States |
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